molecular formula C12H17N3O B13003374 (5-Aminopyridin-3-yl)(2-methylpiperidin-1-yl)methanone

(5-Aminopyridin-3-yl)(2-methylpiperidin-1-yl)methanone

Cat. No.: B13003374
M. Wt: 219.28 g/mol
InChI Key: QJEIZNNRWKLAKQ-UHFFFAOYSA-N
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Description

(5-Aminopyridin-3-yl)(2-methylpiperidin-1-yl)methanone: is a heterocyclic compound that features both a pyridine and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Aminopyridin-3-yl)(2-methylpiperidin-1-yl)methanone typically involves the reaction of 5-aminopyridine with 2-methylpiperidine in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or uronium salts like O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (5-Aminopyridin-3-yl)(2-methylpiperidin-1-yl)methanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(5-Aminopyridin-3-yl)(2-methylpiperidin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of (5-Aminopyridin-3-yl)(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (5-Aminopyridin-3-yl)(3-methylpiperidin-1-yl)methanone
  • (5-Aminopyridin-3-yl)(4-methylpiperidin-1-yl)methanone

Uniqueness

(5-Aminopyridin-3-yl)(2-methylpiperidin-1-yl)methanone is unique due to its specific substitution pattern on the piperidine ring, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for developing selective inhibitors or modulators in medicinal chemistry.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

(5-aminopyridin-3-yl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C12H17N3O/c1-9-4-2-3-5-15(9)12(16)10-6-11(13)8-14-7-10/h6-9H,2-5,13H2,1H3

InChI Key

QJEIZNNRWKLAKQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=CN=C2)N

Origin of Product

United States

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